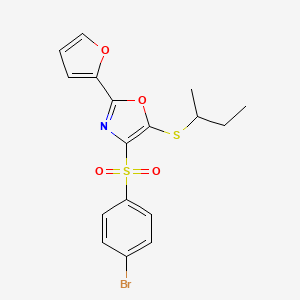
4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(furan-2-yl)oxazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(furan-2-yl)oxazole, also known as BAY-678, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various research fields. This compound is a selective inhibitor of a protein called bromodomain-containing protein 4 (BRD4), which is involved in the regulation of gene expression.
Wissenschaftliche Forschungsanwendungen
Anticancer Potential
A study by Zyabrev et al. (2022) on a series of 4-arylsulfonyl-1,3-oxazoles, which includes compounds structurally similar to “4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(furan-2-yl)oxazole,” evaluated their anticancer activities. These compounds were tested against various cancer cell lines, demonstrating significant anticancer activity, particularly in certain types of lung and CNS cancers (Zyabrev et al., 2022).
Antimicrobial and Antioxidant Activities
Apostol et al. (2022) synthesized compounds containing a 4-[(4-bromophenyl)sulfonyl]phenyl moiety and tested them for antimicrobial action against bacterial and fungal strains, as well as for antioxidant activity. These compounds showed promising potential as antimicrobial agents, particularly against Gram-positive pathogens (Apostol et al., 2022).
Synthesis Techniques
Ennis and Gilchrist (1990) detailed the synthesis of 3-substituted furans through a process involving 4,4-dimethyl-2-(2-furyl)oxazoline, which is structurally related to the compound . This provides insights into potential synthesis pathways for similar compounds (Ennis & Gilchrist, 1990).
Neuropharmacological Evaluation
Kumar (2013) studied a series of 3-(furan-2-yl)-5-(substituted phenyl)-4,5-dihydro-1,2-oxazole derivatives for antidepressant and anti-anxiety activities. This research contributes to the understanding of the neuropharmacological properties of furan-oxazole derivatives (Kumar, 2013).
Eigenschaften
IUPAC Name |
4-(4-bromophenyl)sulfonyl-5-butan-2-ylsulfanyl-2-(furan-2-yl)-1,3-oxazole |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16BrNO4S2/c1-3-11(2)24-17-16(19-15(23-17)14-5-4-10-22-14)25(20,21)13-8-6-12(18)7-9-13/h4-11H,3H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOYDXMHLSAWSDS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)SC1=C(N=C(O1)C2=CC=CO2)S(=O)(=O)C3=CC=C(C=C3)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16BrNO4S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
442.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-((4-Bromophenyl)sulfonyl)-5-(sec-butylthio)-2-(furan-2-yl)oxazole | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

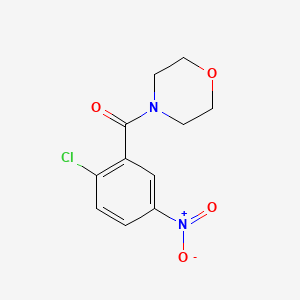


![ethyl 2-(4-(N,N-diisobutylsulfamoyl)benzamido)-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2354005.png)
![N-[2-(2-Fluorophenyl)-2-methoxypropyl]-5,6,7,8-tetrahydronaphthalene-2-sulfonamide](/img/structure/B2354007.png)

![5-{1-[(4-chlorophenyl)acetyl]piperidin-4-yl}-4-phenyl-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B2354009.png)
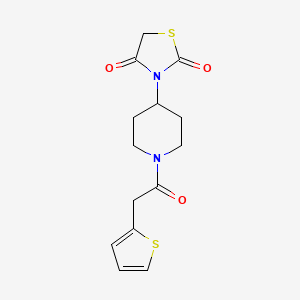
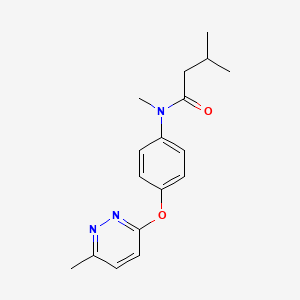
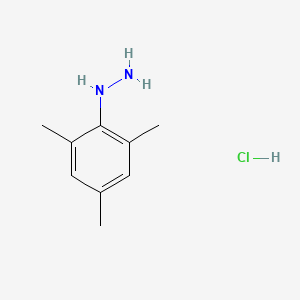
![7-Methyl-5-oxa-2,6-diazaspiro[3.4]oct-6-ene hydrochloride](/img/structure/B2354017.png)
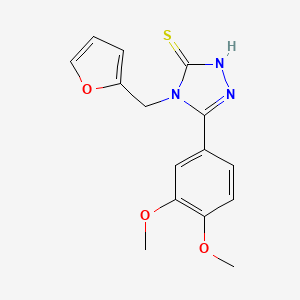

![N-((2,3-dihydrobenzo[b][1,4]dioxin-2-yl)methyl)-7-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2354021.png)